molecular formula C6H6BrNOS B8337176 1-[5-(Bromomethyl)-1,3-thiazol-4-yl]ethan-1-one

1-[5-(Bromomethyl)-1,3-thiazol-4-yl]ethan-1-one

Cat. No.: B8337176
M. Wt: 220.09 g/mol
InChI Key: HJFJYCICYXLBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(Bromomethyl)-1,3-thiazol-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C6H6BrNOS and its molecular weight is 220.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

1-[5-(bromomethyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C6H6BrNOS/c1-4(9)6-5(2-7)10-3-8-6/h3H,2H2,1H3

InChI Key

HJFJYCICYXLBDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC=N1)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(5-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 g, 7.0 mmol) in anhydrous carbon tetrachloride (50 mL) was added recrystallized 1-bromopyrrolidine-2,5-dione (1.4 g, 7.7 mmol) and benzoyl benzenecarboperoxoate (170 mg, 0.7 mmol). The mixture was stirred at reflux for 5 hours. After cooling to room temperature, the solid material was removed by filtration. The filtrate was recovered and evaporated. The residue was dried in vacuo, affording 1-[5-(bromomethyl)-1,3-thiazol-4-yl]ethan-1-one (615 mg, 40%). The product was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Two

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